molecular formula C9H7BrN2 B383465 3-Bromo-2-methyl-1,8-naphthyridine CAS No. 610276-40-9

3-Bromo-2-methyl-1,8-naphthyridine

Cat. No.: B383465
CAS No.: 610276-40-9
M. Wt: 223.07g/mol
InChI Key: OCYPSDGQJOJRSB-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. The compound’s structure consists of a naphthyridine core with a bromine atom at the 3-position and a methyl group at the 2-position. This unique arrangement imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific context .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating certain pro-apoptotic pathways and inhibiting survival pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been found to inhibit certain DNA polymerases, thereby affecting DNA replication and repair processes . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has been observed to remain stable under specific conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of certain enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the mitochondria, where it can affect mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine typically involves the bromination of 2-methyl-1,8-naphthyridine. One common method employs N-bromosuccinimide (NBS) as the brominating agent under infrared light. This reaction yields monobrominated products, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions ensures the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methyl-1,8-naphthyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the aid of catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-2-methyl-1,8-naphthyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group on the naphthyridine core This combination imparts specific reactivity and properties that distinguish it from other naphthyridine derivatives

Properties

IUPAC Name

3-bromo-2-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-8(10)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPSDGQJOJRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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